Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves multiple steps. One common approach starts with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with 4-phenyl-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate compound. This intermediate is subsequently treated with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the adamantane moiety can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural stability and functional versatility.
Mechanism of Action
The mechanism of action of Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also disrupt cellular processes by interfering with protein-protein interactions or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
- Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Uniqueness
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the triazole ring provides versatility in chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-2-31-21(29)15-32-23-27-26-20(28(23)19-6-4-3-5-7-19)14-25-22(30)24-11-16-8-17(12-24)10-18(9-16)13-24/h3-7,16-18H,2,8-15H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCIBNHYCCDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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